4-Hydroxy-3-methoxybenzaldehyde oxime chemical structure and physical properties
4-Hydroxy-3-methoxybenzaldehyde oxime chemical structure and physical properties
An In-Depth Technical Guide to 4-Hydroxy-3-methoxybenzaldehyde oxime (Vanillin Oxime)
This guide provides a comprehensive technical overview of 4-Hydroxy-3-methoxybenzaldehyde oxime, a significant derivative of vanillin. We will delve into its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Chapter 1: Chemical Identity and Structure
4-Hydroxy-3-methoxybenzaldehyde oxime, commonly known as vanillin oxime, is an organic compound synthesized from vanillin, the primary component of vanilla bean extract.[1][2] Its chemical identity is defined by the presence of an oxime functional group (-C=N-OH) attached to the aromatic ring of the parent vanillin molecule.[1][2]
Nomenclature and Identification
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IUPAC Name: 4-(hydroxyiminomethyl)-2-methoxyphenol.[2] A stereoisomer-specific name is 4-[(E)-hydroxyiminomethyl]-2-methoxyphenol.[3]
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Common Synonyms: Vanillin oxime, 3-methoxy-4-hydroxybenzaldehyde oxime, Benzaldehyde, 4-hydroxy-3-methoxy-, oxime.[1][4]
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CAS Number: 2874-33-1 (for the general compound), 134283-49-1 (for the E-isomer).[2][3]
Structural Elucidation
The structure of vanillin oxime features a benzene ring substituted with three key functional groups that dictate its chemical behavior and physical properties:
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A hydroxyl group (-OH) at position 4.
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A methoxy group (-OCH₃) at position 3.
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An oxime functional group (-CH=N-OH) at position 1.[2]
The presence of the hydroxyl and oxime groups makes the molecule capable of hydrogen bonding, which influences its melting point and solubility. The aromatic ring provides a scaffold for various chemical modifications, making it a versatile synthetic intermediate.
Caption: 2D structure of 4-Hydroxy-3-methoxybenzaldehyde oxime.
Chapter 2: Physicochemical Properties
The physical and chemical properties of vanillin oxime are crucial for its handling, storage, and application in various chemical processes. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 118 - 122 °C | [4][5] |
| Boiling Point | ~328 - 343 °C (estimated) | [6][7] |
| Solubility | Soluble in ethanol, ether; limited in water. | [1] |
| Water Solubility | 5868 mg/L at 25 °C (estimated) | [7] |
| pKa | 8.31 (weak base, estimated) | [6] |
| Storage Conditions | Store sealed in a dry place at 2-8 °C. | [8] |
The compound's crystalline nature and relatively high melting point are attributable to intermolecular hydrogen bonding facilitated by the hydroxyl and oxime groups. Its solubility profile—favoring organic solvents over water—is typical for phenolic compounds of its size.
Chapter 3: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-Hydroxy-3-methoxybenzaldehyde oxime.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the hydroxyl protons (-OH and =N-OH), and the aldehydic proton of the oxime group (-CH=N-).
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¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon of the oxime group (C=N).[3] Spectral data for related vanillin derivatives have been well-documented.[9]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands that confirm the presence of its functional groups.[3]
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A broad band corresponding to O-H stretching of the phenolic and oxime hydroxyl groups.
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C-H stretching bands for the aromatic ring and methoxy group.
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A C=N stretching band characteristic of the oxime group.
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C-O stretching bands for the ether and phenol functionalities.
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-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak corresponding to its molecular weight (167.16 g/mol ).[3] The fragmentation pattern can be predicted based on the structure, with initial cleavages occurring at the oxime and methoxy groups. Fragmentation data for the parent aldehyde is also available for comparison.[10][11]
Chapter 4: Synthesis and Purification
The most common and efficient method for synthesizing vanillin oxime is the reaction of vanillin with hydroxylamine.[2] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.
Synthesis Workflow
Caption: General workflow for the synthesis of Vanillin Oxime.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[12]
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Reagent Preparation: In a suitable reaction flask (e.g., 250 mL round-bottom flask), dissolve sodium acetate trihydrate (1.1 equivalents) in distilled water.
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Addition of Reactants: To the stirred solution, add hydroxylamine hydrochloride (1.05 equivalents), followed by vanillin (1.0 equivalent).
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Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux. The vanillin will slowly dissolve as the reaction proceeds. Maintain reflux for approximately 1-2 hours.
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Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
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Isolation: Collect the resulting white crystals by vacuum filtration.
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Purification: Wash the crystals on the filter with two portions of ice-cold water to remove any unreacted starting materials and salts.
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Drying: Dry the purified crystals. The product can be air-dried or placed in a desiccator. A yield of approximately 85-90% can be expected.[12]
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Validation: Confirm the identity and purity of the product by measuring its melting point, which should be within the range of 118-122 °C.[4][12]
Chapter 5: Applications and Research Landscape
Vanillin oxime is a valuable compound with applications spanning several scientific and industrial fields.
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Synthetic Intermediate: It serves as a crucial precursor in organic synthesis.[2] Its oxime group can be readily reduced to an amine, providing a route to compounds like 4-hydroxy-3-methoxybenzylamine hydrochloride, a useful pharmaceutical intermediate.[13] The structure is also a scaffold for creating diverse derivatives, including Schiff bases and esters.[14]
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Pharmacological and Biological Potential:
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Antimicrobial and Antifungal Activity: Derivatives of vanillin oxime have been synthesized and evaluated for their biological activities. Esters of vanillin oxime, for instance, have demonstrated significant in vitro antifungal activity against various phytopathogenic fungi.[14] Related Schiff base derivatives have also been explored as potential antimicrobial agents against bacteria like Staphylococcus aureus.
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Antioxidant Properties: As a phenolic compound, vanillin oxime is suggested to possess antioxidant properties, which are of interest in pharmaceutical and food science applications.[1]
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Other Activities: The broader vanillin scaffold is a "privileged structure" in drug design, with derivatives showing anti-inflammatory and antisickling activities.[15]
-
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Industrial Applications:
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Flavor and Fragrance: Both vanillin oxime and its esters are noted for their potential use as flavoring agents and fragrances in the food and cosmetic industries.[1][14]
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Coordination Chemistry: The oxime group can form stable complexes with various metal ions, making it useful in the field of coordination chemistry.[1]
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Materials Science: It has been investigated as a component in the development of novel polymers and materials where its specific chemical structure can impart desired properties like improved stability.[16]
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Chapter 6: Safety and Handling
While not classified as hazardous under US OSHA Hazard Communication Standard 2024, standard laboratory safety practices should be followed.[5] It is stable under normal conditions but should be kept away from strong oxidizing agents.[5] For long-term stability, it is recommended to store the compound in a sealed container in a dry, refrigerated environment (2-8 °C).[8]
Conclusion
4-Hydroxy-3-methoxybenzaldehyde oxime is a highly versatile and accessible derivative of the natural product vanillin. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its functional groups make it a valuable building block in organic synthesis and a subject of ongoing research. For drug development professionals and scientists, its utility as a scaffold for generating compounds with diverse biological activities presents significant opportunities for innovation.
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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